N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide

Catalog No.
S7814035
CAS No.
M.F
C12H11FN2OS
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydra...

Product Name

N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide

IUPAC Name

N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C12H11FN2OS/c1-8-2-7-11(17-8)12(16)15-14-10-5-3-9(13)4-6-10/h2-7,14H,1H3,(H,15,16)

InChI Key

SSLLSDRWWOUUIA-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)NNC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(S1)C(=O)NNC2=CC=C(C=C2)F
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide, also known as FMTC, is a compound that has gained a lot of attention in recent years due to its potential applications in scientific research and industry. This paper aims to provide a comprehensive analysis of FMTC, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, potential implications in various fields of research and industry, current state of research, limitations, and future directions.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide is a chemical compound that belongs to the class of carbohydrazide derivatives. It has a molecular formula of C12H12FN3OS and a molecular weight of 269.3 g/mol. N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide is a white to off-white powder that is soluble in acetone, methanol, and ethanol. It is known for its potential applications in medicinal chemistry, especially in the development of new drugs.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has several physical and chemical properties that make it suitable for use in scientific research and industry. It has a melting point of 203-205°C and is stable at room temperature. N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide is not flammable and does not react with water, acids, or bases. It is also a good source of sulfur and nitrogen atoms that are essential for the synthesis of other chemical compounds.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide can be synthesized using various methods, including the reaction of 5-methyl-2-thiophene carboxylic acid hydrazide with 4-fluoro benzoyl chloride in the presence of a base such as triethylamine. The compound can then be characterized using various techniques such as NMR, IR, UV-Vis, and HPLC.
Various analytical methods can be used to analyze N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide, including chromatography, spectroscopy, and mass spectrometry. These methods provide information on the purity, identity, and structure of the compound.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has shown promising results in various biological studies, including antitumor activity, anti-inflammatory activity, and antiviral activity. It has also been shown to have low toxicity levels in animal studies.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has been shown to have low toxicity levels in animal studies, making it safe for use in scientific experiments. However, caution should be exercised when handling the compound, as it can be irritating to the eyes and skin.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has various applications in scientific experiments, including drug discovery, chemical synthesis, and materials science. It has been shown to be effective in the synthesis of other chemical compounds and can be used as a starting material for the synthesis of other carbohydrazide derivatives.
Research on N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide is currently ongoing, with a focus on its potential applications in drug discovery and medicinal chemistry. There is also growing interest in its use in materials science, especially in the development of new materials for electronic and optoelectronic devices.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has potential implications in various fields of research and industry, including pharmaceuticals, materials science, and nanotechnology. Its unique properties make it ideal for use in the development of new drugs and materials.
Despite its promising properties, N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has some limitations that need to be addressed in future research. These include its low solubility in water and its low bioavailability. Future research should focus on developing new methods for synthesizing and modifying the compound to improve its solubility and bioavailability.
Future research on N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide could focus on the following areas:
1. Developing new methods for synthesizing N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide and its derivatives with improved properties.
2. Investigating the potential applications of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide in nanotechnology and materials science.
3. Exploring the use of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide in the development of new drugs for the treatment of various diseases.
4. Studying the potential mechanisms of action of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide and its derivatives in biological systems.
5. Conducting further toxicological studies to determine the safety of the compound in different animal models.
In conclusion, N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide is a promising chemical compound with potential applications in various fields of research and industry. Its unique properties make it ideal for use in drug discovery, chemical synthesis, and materials science. However, further research is needed to address some of its limitations and to explore its full potential in various fields.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

250.05761231 g/mol

Monoisotopic Mass

250.05761231 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types